![molecular formula C18H18O4 B1259736 (2S)-5-hydroxy-7-methoxy-6,8-dimethylflavanone](/img/structure/B1259736.png)
(2S)-5-hydroxy-7-methoxy-6,8-dimethylflavanone
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Overview
Description
(2S)-5-hydroxy-7-methoxy-6,8-dimethylflavanone is a monohydroxyflavanone that is (2S)-flavanone substituted by a hydroxy group at position 5, a methoxy group at position 7 and methyl groups at positions 6 and 8. It has been isolated from the buds of Cleistocalyx operculatus. It has a role as a plant metabolite. It is a monohydroxyflavanone and a monomethoxyflavanone. It derives from a (2S)-flavanone.
Scientific Research Applications
Synthesis and Derivatives
- Synthesis Techniques : This compound has been synthesized through various methods, such as treating 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone with DMSO/I2, yielding 7-hydroxy-5methoxy-6,8-dimethylflavone, among other flavonoids (Zhou Xiong, 2007).
Natural Occurrence and Extraction
- Presence in Natural Sources : It's found in various natural sources, such as the bark of Piper hostmannianum, along with other flavonoids (P. Pedro, D. Diaz, C. Arias, P. Joseph-Nathan, 1987).
Biological and Chemical Properties
- Metabolic Studies : This compound's metabolic fate in mammalian systems was studied through microbial biotransformation, leading to the production of various oxygenated metabolites (H. J. Kim, Soon-Ho Yim, F. Han, B. Kang, H. Choi, D. Jung, Darren R. Williams, K. Gustafson, E. Kennelly, Ik-Soo Lee, 2019).
- Molecular Studies : The flavonoid displays statistical conformational disorder, which is correlated with isomerization equilibrium between flavanone and chalcone forms. This behavior has implications for its biological activity (Bruno Dacunha-Marinho, Ana Martínez, R. Estévez, 2008).
Applications in Health and Medicine
- Antihyperglycemic Activity : Extracts containing this compound from Eysenhardtia platycarpa showed significant decrease in blood glucose levels in diabetic rats, suggesting its potential in managing diabetes (José M. Narváez-Mastache, M. L. Garduño-Ramírez, L. Alvarez, G. Delgado, 2006).
- Skin Care Properties : Hydroalcoholic leaf extracts of Couroupita guianensis, containing this flavonoid, showed antioxidant activity and stimulated human skin fibroblast proliferation, indicating potential skin care benefits (Ana Martínez, E. Conde, A. Moure, H. Domínguez, R. Estévez, 2012).
Potential Pharmacological Activities
- Prolyl Endopeptidase Inhibitors : The compound has shown significant inhibitory activity against prolyl endopeptidase, a serine protease, suggesting its utility in developing pharmacological agents (E. Amor, I. Villaseñor, A. Yasin, M. Choudhary, 2004).
- Antifungal Properties : It exhibited good antifungal activity against Candida and Cryptococcus species, indicating its potential as a source of antifungal drugs (M. Kayo, M. Simo, Maurice Tagatsing Fotsing, E. Talla, S. Laurent, L. Elst, C. Hénoumont, E. Yankep, Tamfu Alfred Ngenge, R. Keumoe, A. T. Atchadé, Elisabeth Menkem Zeukóo, M. Sameza, A. Roch, R. Muller, F. Boyom, J. Mbafor, 2020).
Cosmetic Industry Applications
- UV Absorption : This compound has properties that make it a candidate for UV absorbers in cosmetic products (A. Ninagawa, T. Iseki, H. Matsuda, 1983).
properties
Product Name |
(2S)-5-hydroxy-7-methoxy-6,8-dimethylflavanone |
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Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
(2S)-5-hydroxy-7-methoxy-6,8-dimethyl-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H18O4/c1-10-16(20)15-13(19)9-14(12-7-5-4-6-8-12)22-18(15)11(2)17(10)21-3/h4-8,14,20H,9H2,1-3H3/t14-/m0/s1 |
InChI Key |
KZNAGLGLKRUIPD-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=C(C2=C(C(=C1OC)C)O[C@@H](CC2=O)C3=CC=CC=C3)O |
Canonical SMILES |
CC1=C(C2=C(C(=C1OC)C)OC(CC2=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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